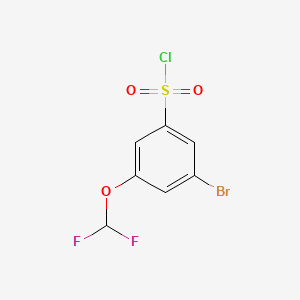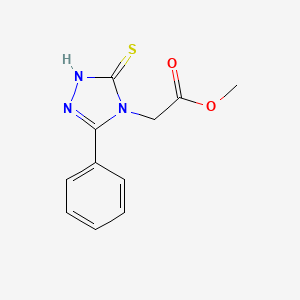
Methyl 2-(3-mercapto-5-phenyl-4h-1,2,4-triazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate is a chemical compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a mercapto group (-SH) and a phenyl group attached to the triazole ring The triazole ring is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation. One common method involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base to form the corresponding dithiocarbazate. This intermediate is then cyclized to form the triazole ring. The final step involves the esterification of the triazole derivative with methyl chloroacetate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
化学反应分析
Types of Reactions
Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or acylated triazole derivatives.
科学研究应用
Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
作用机制
The mechanism of action of Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis. These interactions can lead to the compound’s antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
- 2-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- 4-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid
- 3-(((3-Mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
Uniqueness
Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate is unique due to its specific ester functional group, which can be hydrolyzed to form the corresponding acid. This functional group provides additional reactivity and potential for further chemical modifications compared to similar compounds .
属性
分子式 |
C11H11N3O2S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC 名称 |
methyl 2-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate |
InChI |
InChI=1S/C11H11N3O2S/c1-16-9(15)7-14-10(12-13-11(14)17)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,17) |
InChI 键 |
FYISBMSLIYQKDX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C(=NNC1=S)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


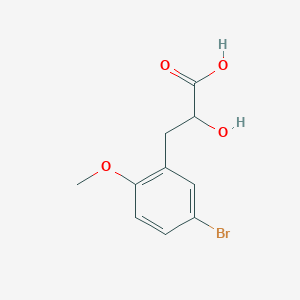

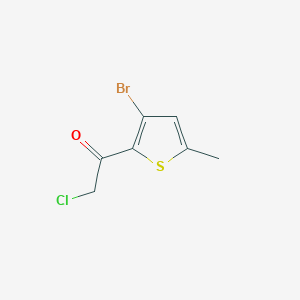
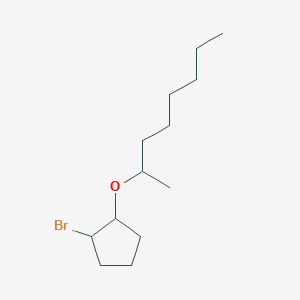

![2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid](/img/structure/B13616002.png)
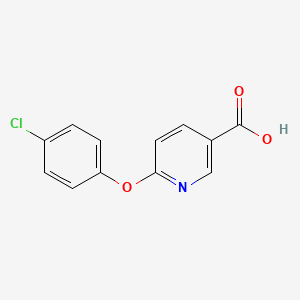
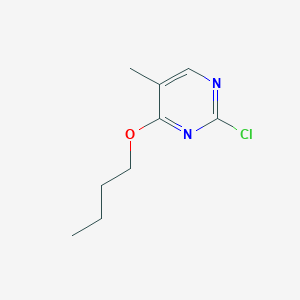
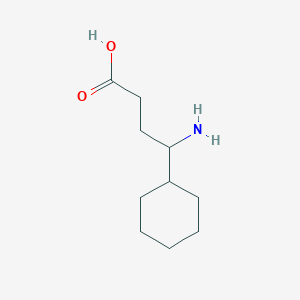
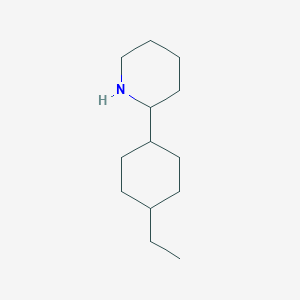
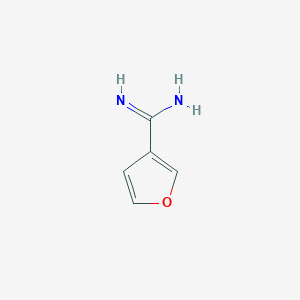
![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B13616037.png)

